molecular formula C30H21N5O2 B11610974 2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B11610974
M. Wt: 483.5 g/mol
InChI Key: VMMSICMLWJMHFJ-UHFFFAOYSA-N
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Description

2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with phenyl and furyl groups

Preparation Methods

The synthesis of 2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step synthetic routes. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . These reactions are often carried out under conventional heating conditions to form the triazolopyrimidine scaffold. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furyl groups, using reagents like halides or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

2-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can be compared with other triazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C30H21N5O2

Molecular Weight

483.5 g/mol

IUPAC Name

2-[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C30H21N5O2/c36-24-16-8-7-15-23(24)28-32-30-26-25(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)34(18-22-14-9-17-37-22)29(26)31-19-35(30)33-28/h1-17,19,36H,18H2

InChI Key

VMMSICMLWJMHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)CC6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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